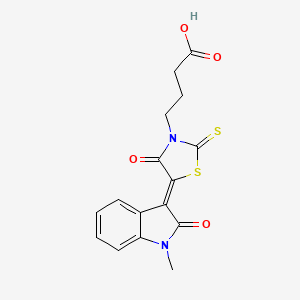

4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Description

4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (CAS RN: 306322-03-2) is a rhodanine-derived heterocyclic compound featuring a fused indolinone-thiazolidinone scaffold with a butanoic acid side chain. Its structure includes a Z-configured methylidene group bridging the indolinone and thiazolidinone rings, which is critical for its electronic and biological properties . The compound is synthesized via Knoevenagel condensation between 3-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)butanoic acid and a substituted aldehyde under acidic conditions, a method shared with structurally related derivatives .

Properties

IUPAC Name |

4-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c1-17-10-6-3-2-5-9(10)12(14(17)21)13-15(22)18(16(23)24-13)8-4-7-11(19)20/h2-3,5-6H,4,7-8H2,1H3,(H,19,20)/b13-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVWYPQIONRJP-SEYXRHQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves multiple steps, starting with the formation of the indolin-2-one core This can be achieved through the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow processes, and advanced purification techniques to ensure the efficient and cost-effective production of the compound. Quality control measures, such as chromatographic analysis and spectroscopic techniques, are employed to verify the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the oxoindolin-3-ylidene and thioxothiazolidin-4-one moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Addition: Addition reactions may involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different biological activities and physical properties. For example, oxidation of the compound may yield carboxylic acid derivatives, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, surpassing the efficacy of traditional antibiotics such as ampicillin and streptomycin by 10 to 50 times in some cases. For instance, a study reported that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Enterobacter cloacae | 0.004 | 0.008 |

| Staphylococcus aureus | 0.01 | 0.02 |

| Escherichia coli | 0.03 | 0.06 |

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Antifungal Properties

The compound also exhibits antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains such as Trichoderma viride and Aspergillus fumigatus. The most potent derivatives were identified through docking studies that revealed their interaction with fungal enzymes, which are critical for cell wall synthesis .

Indoleamine 2,3-Dioxygenase Inhibition

Another significant application of this compound is its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor. IDO is an enzyme involved in the metabolism of tryptophan and plays a crucial role in immune regulation and tumor growth suppression. Compounds that inhibit IDO can enhance the effectiveness of cancer therapies by modulating immune responses .

Case Study: Antimicrobial Efficacy

In a comprehensive study involving synthesized thiazolidinone derivatives, researchers tested a series of compounds for their antimicrobial efficacy against a panel of bacterial strains. The study concluded that compounds structurally related to 4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid consistently showed superior activity compared to standard antibiotics .

Case Study: Cancer Treatment Enhancement

A patent application described methods for using indoleamine 2,3-dioxygenase inhibitors, including derivatives of this compound, to treat conditions associated with immunosuppression in cancer patients. The study highlighted the potential for these compounds to be used alongside existing chemotherapy agents to improve patient outcomes by counteracting tumor-induced immune evasion .

Mechanism of Action

The mechanism by which 4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exerts its effects involves the interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling processes, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Rhodanine derivatives are widely studied for their diverse bioactivities. Below, the target compound is compared to structurally analogous molecules in terms of synthesis , physicochemical properties , and biological activity .

Structural Analogues and Physicochemical Properties

Key structural variations among rhodanine derivatives include:

- Substituents on the arylidene group (e.g., indole, benzimidazole, biphenyl).

- Length and functionalization of the carboxylic acid side chain .

- Presence of electron-donating or withdrawing groups (e.g., methoxy, nitro).

Table 1: Comparison of Physicochemical Properties

Key Observations :

- Substituent effects : Methoxy or bromo groups (e.g., ) alter electronic properties, influencing binding to biological targets.

Key Findings :

- The indole moiety in the target compound and its analogues (e.g., ) is associated with antimicrobial and anticancer activities due to interactions with cellular enzymes.

Biological Activity

4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, with the CAS number 306322-03-2, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The molecular formula of this compound is C16H14N2O4S2, with a molecular weight of 362.42 g/mol. The compound features a thiazolidinone core fused with an indole structure, which is known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H14N2O4S2 |

| Molecular Weight | 362.42 g/mol |

| CAS Number | 306322-03-2 |

| Purity | ≥ 98% |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones, including the compound , exhibit significant antibacterial properties. Research indicates that compounds similar to this compound show activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

In a study involving various synthesized compounds, it was found that many exhibited antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10 to 50 times. The most sensitive bacteria included Enterobacter cloacae, while Escherichia coli showed the highest resistance. The Minimum Inhibitory Concentration (MIC) for the most active compounds ranged from 0.004 to 0.03 mg/mL, indicating potent antibacterial properties .

Antifungal Activity

In addition to antibacterial effects, the compound also displays antifungal activity. The MIC for antifungal activity ranged from 0.004 to 0.06 mg/mL against various fungal strains. Trichoderma viride was noted as the most sensitive fungus, while Aspergillus fumigatus showed resistance .

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Interference with Metabolic Pathways : The thiazolidinone structure may inhibit key metabolic enzymes essential for bacterial survival.

- Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in bacterial metabolism and replication .

Case Studies

Several case studies have highlighted the effectiveness of thiazolidinone derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A compound structurally related to our target showed a significant reduction in bacterial load in infected animal models when administered at sub-MIC levels.

- Anticancer Activity : Preliminary studies indicate that similar compounds may possess anticancer properties by inducing apoptosis in cancer cells, although further research is required to elucidate these mechanisms fully .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?

- Methodology : The synthesis typically involves a multi-step condensation reaction. For example, refluxing 4-oxo-2-thioxothiazolidin-3-ylcarboxilic acid derivatives with 1-methyl-2-oxoindoline-3-carbaldehyde in acetic acid, catalyzed by sodium acetate, yields the target compound. Reaction time (1–5 hours), temperature (reflux at ~118°C), and solvent choice (acetic acid or DMF) critically influence yield and purity .

- Purification : Recrystallization from acetic acid or DMF is standard, with chromatography reserved for structurally similar analogs .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Key Techniques :

- NMR : Confirms the presence of the thiazolidinone ring, indolinone moiety, and butanoic acid chain via proton and carbon shifts .

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

- HPLC : Validates purity (>95% for biological assays) .

- Advanced Methods : X-ray crystallography resolves stereochemistry (Z/E configuration at the methylidene bond) .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Potential : Structurally related thiazolidinones inhibit cancer cell proliferation in vitro (e.g., NCI-60 screening), with IC₅₀ values ranging from 1–50 µM depending on substituents .

- Antimicrobial Activity : Analogous compounds show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modification Strategies :

- Indolinone Substitution : Introducing electron-withdrawing groups (e.g., halogens) enhances anticancer potency by stabilizing the methylidene bond .

- Butanoic Acid Chain : Shortening or functionalizing the chain (e.g., amidation) improves solubility and target specificity .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

- Standardized Assays : Replicate studies using consistent protocols (e.g., MTT assay with 48-hour exposure, same cell lines) .

- Control Variables : Account for batch-to-batch purity differences via HPLC and adjust solvent (DMSO vs. ethanol) to minimize assay interference .

- Mechanistic Studies : Confirm target engagement using Western blotting (e.g., apoptosis markers like caspase-3) or thermal shift assays .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

- In Vitro Models :

- Kinase Inhibition Screening : Use kinase profiling panels to identify off-target effects .

- Reactive Oxygen Species (ROS) Detection : Employ fluorescent probes (e.g., DCFH-DA) to assess oxidative stress contributions .

Q. What strategies improve the compound’s pharmacokinetic properties (e.g., bioavailability)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.